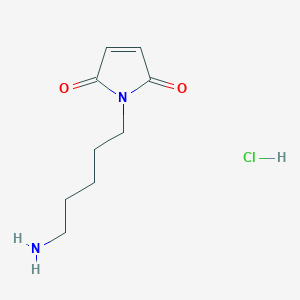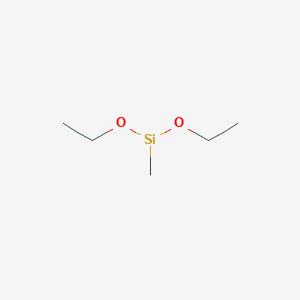
ジエトキシメチルシラン
説明
科学的研究の応用
Methyldiethoxysilane has a wide range of scientific research applications, including:
作用機序
Target of Action
Diethoxymethylsilane, also known as Methyldiethoxysilane, is primarily used in organic synthesis as a reducing agent . It interacts with various organic compounds, particularly carbonyl compounds, alkenes, and imines .
Mode of Action
Diethoxymethylsilane acts as a hydrosilane, a class of compounds that can donate hydride (H-) ions . It participates in reactions such as the hydrosilylation of alkenes and the selective reduction of carbonyl compounds . In these reactions, diethoxymethylsilane donates a hydride ion to the unsaturated bond of the target molecule, resulting in the reduction of the target molecule .
Biochemical Pathways
The primary biochemical pathway involving diethoxymethylsilane is the reduction of unsaturated organic compounds . This process can lead to the formation of various downstream products, depending on the structure of the initial compound. For example, the hydrosilylation of alkenes can lead to the formation of silanes .
Result of Action
The primary result of diethoxymethylsilane’s action is the reduction of unsaturated organic compounds . This can lead to the formation of new compounds with different properties, which can be useful in various applications, such as the synthesis of pharmaceuticals and polymers .
準備方法
Methyldiethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of methyl dichlorosilane with absolute ethanol in the presence of a catalyst . The reaction is typically carried out at a controlled temperature of around 60°C, followed by neutralization and rectification to obtain high-purity methyldiethoxysilane . This method is suitable for industrial production due to its simplicity and cost-effectiveness .
化学反応の分析
Methyldiethoxysilane undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, methyldiethoxysilane hydrolyzes to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to produce siloxane bonds, leading to the formation of polysiloxanes.
Common reagents and conditions used in these reactions include water for hydrolysis, acidic or basic catalysts for condensation, and various organic solvents for reduction reactions . The major products formed from these reactions are silanols, polysiloxanes, and reduced organic compounds .
類似化合物との比較
Methyldiethoxysilane can be compared with other similar compounds such as:
Dimethyldiethoxysilane: This compound has two methyl groups attached to the silicon atom, making it more hydrophobic and less reactive than methyldiethoxysilane.
Methyltriethoxysilane: With three ethoxy groups, this compound is more reactive and can form more crosslinks compared to methyldiethoxysilane.
(3-Aminopropyl)triethoxysilane: This compound contains an amino group, which provides additional functionality for surface modification and adhesion enhancement.
Methyldiethoxysilane is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
特性
InChI |
InChI=1S/C5H13O2Si/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAURFLBIDLSLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893418 | |
| Record name | Diethoxy(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Alfa Aesar MSDS] | |
| Record name | Silane, diethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyldiethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2031-62-1 | |
| Record name | Silane, diethoxymethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethoxymethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, diethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethoxy(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxy(methyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: The molecular formula of methyldiethoxysilane is CH3HSi(OCH2CH3)2 and its molecular weight is 148.28 g/mol.
ANone: Methyldiethoxysilane can be characterized using various spectroscopic techniques:
- Infrared Spectroscopy (IR): IR spectra help identify functional groups like Si–O, Si–H, C–H, and C–O bonds. []
- Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 29Si NMR provide detailed information about the structure and bonding environment of the molecule. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying methyldiethoxysilane in a mixture and determining its purity. []
- Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique provides information about the molecular weight and fragmentation pattern of methyldiethoxysilane and its oligomers. []
ANone: Methyldiethoxysilane can be synthesized via several methods:
- Alcoholysis of Methyldichlorosilane: This method involves reacting methyldichlorosilane (CH3SiHCl2) with ethanol (CH3CH2OH) in the presence of a solvent. [, ]
- Reaction of Triethylorthoformate and Polyhydrogensiloxane: This method involves reacting triethylorthoformate (TEOF) with polyhydrogensiloxane (PMHS) in the presence of a catalyst. []
ANone: Methyldiethoxysilane undergoes several key reactions:
- Hydrolysis and Condensation: These reactions are crucial for forming siloxane bonds (Si–O–Si) and creating silicone polymers or hybrid materials. [, , ] The rate of hydrolysis and condensation is influenced by factors like pH, temperature, and the presence of catalysts.
- Hydrosilylation: Methyldiethoxysilane can participate in hydrosilylation reactions with unsaturated compounds like styrene and acetylene, using platinum catalysts. This reaction forms new Si–C bonds and introduces new functionalities. [, ]
- Catalytic Cracking: In the presence of catalysts and high temperatures, methyldiethoxysilane undergoes catalytic cracking, leading to the deposition of silicon-containing species and the reduction of pore sizes in materials like zeolites. [, ]
ANone: Methyldiethoxysilane finds diverse applications:
- Precursor for Silicone Materials: It serves as a precursor for synthesizing various silicone materials, including resins, elastomers, and hybrid materials. [, , , , ]
- Surface Modification: Due to its reactive groups (Si–H, Si–OCH2CH3), methyldiethoxysilane is used to modify the surface properties of materials like silica, glass, and nanoparticles. This modification can improve adhesion, hydrophobicity, and other properties. [, , , , ]
- Membrane Modification: Methyldiethoxysilane is employed to modify zeolite membranes through catalytic cracking deposition, enhancing their selectivity for gas separation applications. [, , ]
- Drug Delivery Systems: Research explores its use in creating mesoporous silica nanoparticles for drug delivery applications, leveraging its ability to form porous structures and be functionalized with various molecules. []
A:
- Hydrolytic Stability: Methyldiethoxysilane is susceptible to hydrolysis in the presence of water, leading to the formation of silanol groups (Si–OH) and ethanol. The rate of hydrolysis depends on factors like pH, temperature, and the presence of catalysts. [, , ]
- Thermal Stability: Methyldiethoxysilane exhibits moderate thermal stability. At elevated temperatures, it undergoes thermal degradation, leading to the formation of various volatile products. [, , ]
ANone:
- Chemical Modification: Introducing bulky or electron-withdrawing groups onto the silicon atom can enhance hydrolytic and thermal stability. []
- Incorporation into Hybrid Materials: Embedding methyldiethoxysilane within a stable matrix, like a polymer or inorganic network, can improve its overall stability. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


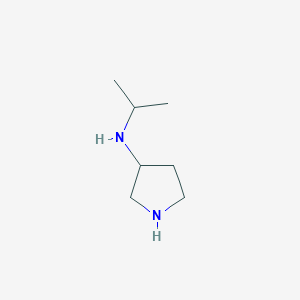
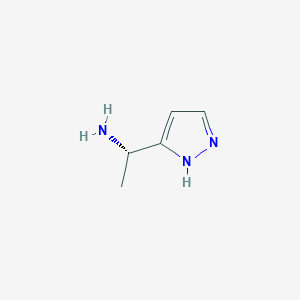
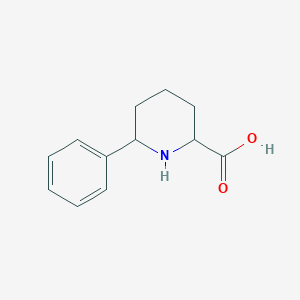
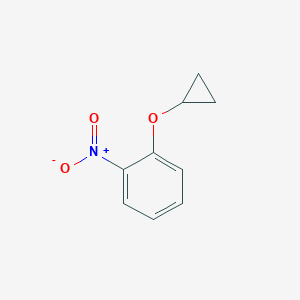

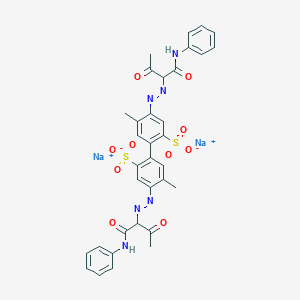



![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)

